![molecular formula C19H23FN4O2S B2983064 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione CAS No. 378199-10-1](/img/no-structure.png)
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione, also known as FHMPD, is a chemical compound that belongs to the family of purine analogues. It is a potent and selective inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE) type 5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum. FHMPD has been extensively studied for its potential application in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).
Wirkmechanismus
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione selectively inhibits PDE5 by binding to its catalytic site and preventing the hydrolysis of cGMP. This results in an increase in the intracellular levels of cGMP, which activates protein kinase G (PKG) and leads to the relaxation of smooth muscle cells. 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has a higher affinity for PDE5 than other PDE isoforms, such as PDE1, PDE3, and PDE4, which are involved in the regulation of cardiac and vascular function.
Biochemical and Physiological Effects:
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has been shown to have beneficial effects on various physiological and pathological conditions, including ED, PAH, heart failure, diabetes, and cancer. In animal models, 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has been shown to improve erectile function, reduce pulmonary vascular resistance, and attenuate cardiac remodeling. 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has also been shown to inhibit the growth and metastasis of cancer cells by modulating the cGMP/PKG signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has several advantages as a research tool, including its high potency and selectivity for PDE5, its ability to cross the blood-brain barrier, and its low toxicity. However, 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione also has some limitations, such as its poor solubility in aqueous solutions, its instability under acidic conditions, and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione, including the development of more potent and selective PDE5 inhibitors, the investigation of the role of PDE5 in other physiological systems, and the exploration of the therapeutic potential of 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione in other diseases. Additionally, the use of 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione in combination with other drugs or therapies may enhance its efficacy and reduce its side effects.
Synthesemethoden
The synthesis of 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione involves the reaction of 4-fluorobenzyl chloride with hexylthiol and 3-methylxanthine in the presence of a base, followed by oxidation with hydrogen peroxide to yield the final product. The purity and yield of 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione can be improved by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has been widely used as a research tool for investigating the role of PDE5 in various physiological and pathological processes. It has been shown to increase the levels of cGMP in smooth muscle cells, leading to relaxation of the corpus cavernosum and pulmonary vasculature. 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has also been used to study the effects of PDE5 inhibition on platelet function, inflammation, and oxidative stress.
Eigenschaften
CAS-Nummer |
378199-10-1 |
|---|---|
Molekularformel |
C19H23FN4O2S |
Molekulargewicht |
390.48 |
IUPAC-Name |
8-[(4-fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H23FN4O2S/c1-3-4-5-6-11-24-15-16(23(2)18(26)22-17(15)25)21-19(24)27-12-13-7-9-14(20)10-8-13/h7-10H,3-6,11-12H2,1-2H3,(H,22,25,26) |
InChI-Schlüssel |
DKIACKAWRXNVGD-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



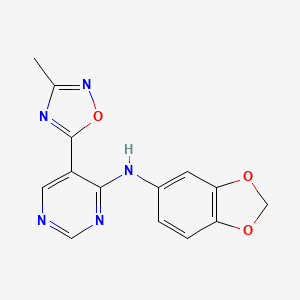
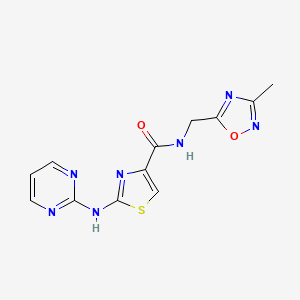
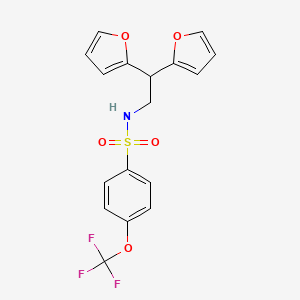
![7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2982989.png)

![4,7,8-Trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982991.png)
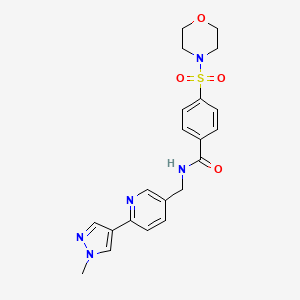
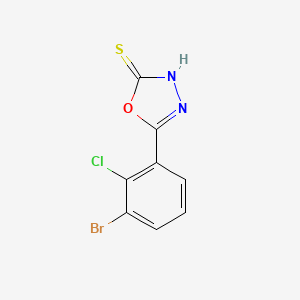

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982996.png)
![2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982997.png)
![N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2982999.png)

![N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2983001.png)